2-(((4-Methoxy-2-nitrophenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione
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Description
2-(((4-Methoxy-2-nitrophenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione is a useful research compound. Its molecular formula is C16H18N2O5 and its molecular weight is 318.329. The purity is usually 95%.
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Scientific Research Applications
Fluorescent Chemosensor Development
Substituted aryl hydrazones of β-diketones, including derivatives of the compound , have been synthesized and utilized as chemosensors with reversible “on–off” sensing capabilities for detecting biologically and environmentally significant Co2+ ions. These chemosensors exhibit excellent selectivity and sensitivity, with significant fluorescence enhancement in response to Co2+ over other cations in an ethanol-aqueous solution. The sensors' design leverages intramolecular hydrogen bonding and charge transfer chromophores for efficient sensing mechanisms, supported by combined experimental and theoretical studies (Subhasri & Anbuselvan, 2014).
Antimicrobial Activity
Novel derivatives of 4-((4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino)-N-(substituted)benzenesulfonamide, synthesized from the compound , have shown promising antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as antifungal activity against several fungal strains. These compounds, particularly compounds 4 and 12, displayed higher activity compared to reference drugs, indicating their potential as antimicrobial agents (Ghorab et al., 2017).
Metal Complex Formation and Biological Activity
Complexes with Co(II), Ni(II), and Cu(II) using an enaminodione derivative of the compound have been synthesized and characterized. These complexes were evaluated for their cytotoxic, antibacterial, protistocidal, and fungistatic properties. While the compounds did not exhibit cytotoxic properties in the studied concentration range, certain antibacterial and protistocidal activities were observed, suggesting potential applications in bioactive material development (Eremina et al., 2021).
Heteroleptic Nickel Complexes for Catalysis
Heteroleptic Ni(II) complexes involving derivatives of the compound have been synthesized and characterized for their electrocatalytic properties, particularly for oxygen evolution reaction (OER). These complexes, with their distorted square planar geometry and intramolecular interactions, show promising activity in catalyzing OER, highlighting their potential in energy-related applications (Anamika et al., 2020).
Synthesis and Characterization of N-Confused Porphyrin Derivatives
Research on N-confused porphyrin derivatives, involving reactions with the compound , has led to the development of novel porphyrin derivatives with significant yields without the need for any catalyst. These findings open new avenues for the application of these derivatives in fields such as photodynamic therapy and molecular electronics (Li et al., 2011).
Properties
IUPAC Name |
3-hydroxy-2-[(4-methoxy-2-nitrophenyl)iminomethyl]-5,5-dimethylcyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5/c1-16(2)7-14(19)11(15(20)8-16)9-17-12-5-4-10(23-3)6-13(12)18(21)22/h4-6,9,19H,7-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDYIAGAJLSURNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C=NC2=C(C=C(C=C2)OC)[N+](=O)[O-])O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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